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Compound of Interest

Compound Name: 5-(Hydroxymethyl)pyridin-3-ol

CAS No.: 51035-70-2

Cat. No.: B1603709

Get Quote

Executive Summary & Compound Identity
2-(Hydroxymethyl)-5-hydroxypyridine (also known as 6-(hydroxymethyl)pyridin-3-ol) is a di-

substituted pyridine scaffold.[1] Its structural integrity relies on distinguishing the 2,5-

substitution pattern from common isomers (e.g., 3-hydroxy-2-pyridinemethanol) and

degradation products (e.g., pyridinones).[1] This guide provides the analytical framework to

confirm its identity using NMR, MS, and IR.
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Parameter Detail

IUPAC Name 6-(Hydroxymethyl)pyridin-3-ol

Common Synonyms
5-Hydroxy-2-pyridinemethanol; 2-

Hydroxymethyl-5-pyridinol

CAS Registry Number 40222-77-3

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

Monoisotopic Mass 125.0477

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, Water; Sparingly

soluble in CHCl₃

Synthesis & Impurity Profile (Context for
Elucidation)
Understanding the origin of the sample is prerequisite to accurate spectral assignment. This

compound is typically derived via two primary pathways, each introducing specific impurity

risks.

Reduction of 5-Hydroxy-2-pyridinecarboxylic Acid:

Mechanism:[1][2] Reduction of the carboxylic acid (or ester) moiety to the alcohol.

Key Impurity: Unreacted starting material (carboxylic acid signals at 11-13 ppm) or over-

reduction products.[1]

Bio-Metabolic Isolation:

Source: Isolated from Panax notoginseng or Codonopsis pilosula.

Key Impurity: Isomeric glycosides or co-eluting alkaloids (e.g., hydroxymethylfurfural

derivatives).
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Spectroscopic Elucidation Strategy
The core challenge is distinguishing the 2,5-substitution pattern.[1] The following workflow

utilizes NMR connectivity and Mass Spectrometry fragmentation to validate the structure.

Mass Spectrometry (MS)
Ionization: ESI (Positive Mode)

Molecular Ion [M+H]⁺: 126.05 m/z[1]

Key Fragmentation:

m/z 108: Loss of H₂O (Characteristic of hydroxymethyl groups).

m/z 80: Loss of CO from the phenolic moiety (Ring contraction).

Infrared Spectroscopy (IR)
Broad Band (3100–3400 cm⁻¹): O-H stretching (overlap of aliphatic and phenolic OH).

Sharp Band (~1580–1600 cm⁻¹): C=N / C=C pyridine ring stretching.

Strong Band (~1250–1280 cm⁻¹): C-O stretching (Phenolic).

Nuclear Magnetic Resonance (NMR) Analysis
Solvent Selection: DMSO-d₆ is recommended over CDCl₃ due to the compound's polarity and

to visualize exchangeable -OH protons, which aid in confirming the oxidation state.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on substituent increments for pyridine rings.
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

H6 8.05 – 8.15 Doublet (d) 1H J ~ 2.5 (meta)

Most

Deshielded:

Ortho to

Nitrogen,

Ortho to -OH.

[1]

H3 7.25 – 7.35 Doublet (d) 1H
J ~ 8.5

(ortho)

Ortho to -

CH₂OH.[1]

Shielded by

para -OH

effect.[1]

H4 7.10 – 7.20
Doublet of

Doublets (dd)
1H J ~ 8.5, 2.5

Ortho to -OH

(shielding).

Couples to

H3 (ortho)

and H6

(meta).

-OH (Phenol) 9.80 – 10.20 Broad Singlet 1H -

Exchangeabl

e D₂O;

Downfield

due to

aromaticity.[1]

-OH (Alkyl) 5.20 – 5.40 Triplet (t) 1H J ~ 5.5

Couples to

CH₂.[1]

Disappears

with D₂O

shake.

-CH₂- 4.45 – 4.55 Doublet (d) 2H J ~ 5.5

Benzylic-like

methylene.[1]

Couples to

alkyl OH.
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¹³C NMR Data (125 MHz, DMSO-d₆)
C2 (Quaternary): ~150-155 ppm (Ortho to N, attached to CH₂OH).

C5 (Quaternary, C-OH): ~153-155 ppm (Deshielded by Oxygen).[1]

C6 (CH): ~135-138 ppm (Ortho to N).[1]

C3/C4 (CH): ~120-125 ppm.[1]

CH₂ (Methylene): ~62-64 ppm.[1]

Experimental Protocol: NMR Sample Preparation
To ensure reproducibility and avoid artifacts (e.g., water suppression affecting the CH₂ signal),

follow this protocol.

Materials:

5-10 mg of 2-(Hydroxymethyl)-5-hydroxypyridine.[1]

0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).[1]

5 mm high-precision NMR tube.[1]

Procedure:

Weighing: Accurately weigh 5.0 mg of the solid into a clean vial.

Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds until fully dissolved. Note: If the

solution is cloudy, filter through a cotton plug directly into the NMR tube.

Acquisition:

Run standard ¹H (16 scans, d1=2s).

Run D₂O exchange: Add 1 drop D₂O, shake, and re-run ¹H. (Confirm disappearance of

peaks at ~10.0 and ~5.3 ppm).
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Run COSY: Validate the H3-H4 spin system (strong cross-peak) and H4-H6 (weak meta

coupling).[1]

Structural Elucidation Logic Flow
The following diagram illustrates the decision-making process to rule out isomers (e.g., 4-

hydroxy or 3-hydroxy variants) using the data above.
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Loss of H2O (108)

1H NMR Analysis
(Aromatic Region)

Coupling Pattern?
(H3-H4-H6)

Pattern: ABX or AMX
One strong ortho (8Hz)

One meta (2Hz)

Matches 2,5-subst

Pattern: Symmetric
(AA'BB') or

Two Ortho couplings

Matches 2,4 or 2,6

Check H6 Shift
Is it > 8.0 ppm?

REJECT
(Likely 3-hydroxy or
4-hydroxy isomer)

CONFIRMED STRUCTURE
2-(Hydroxymethyl)-5-hydroxypyridine

Yes (Ortho to N) No (H6 shielded)

Click to download full resolution via product page

Caption: Logic flow for distinguishing the 2,5-substitution pattern from common pyridine

isomers.
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Biological & Pharmaceutical Context
This compound is not merely a chemical building block; it is an active metabolite.

Pharmacology: It has been identified in Panax notoginseng extracts, showing potential anti-

inflammatory properties [1].

Drug Development: It serves as a scaffold for designing tyrosinase inhibitors (related to Kojic

acid derivatives) and ODC (Ornithine Decarboxylase) inhibitors for oncology applications [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 2-
(Hydroxymethyl)-5-hydroxypyridine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603709/docs#technical-guide-structural-elucidation-
of-2-hydroxymethyl-5-hydroxypyridine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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